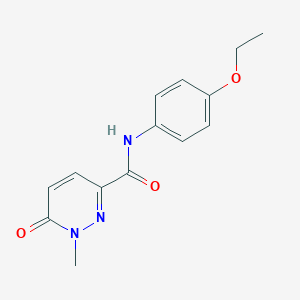

![molecular formula C22H22ClN5O2 B2386705 5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide CAS No. 1396637-68-5](/img/structure/B2386705.png)

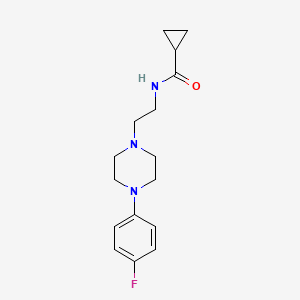

5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and has a wide range of biological activities. The molecule also contains a pyrimidine ring, which is a key component of many important biomolecules, including the nucleotides cytosine, thymine, and uracil .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrimidine ring, and a phenylpiperazine moiety. These groups could potentially engage in various intermolecular interactions, including hydrogen bonding and π-π stacking .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group in the benzamide moiety could potentially undergo hydrolysis or participate in condensation reactions .Scientific Research Applications

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with a somewhat similar chemical structure, is used in gastrointestinal diagnostics and in treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Moreover, it has effects on the motility of the gastro-intestinal tract, including improved tone and peristalsis of the stomach and accelerated gastric emptying, without significant effects on gastric secretion. It also demonstrates effects on the absorption of other drugs, indicating its potential utility in enhancing drug absorption under certain conditions (Pinder et al., 2012).

Arylpiperazine Derivatives in Clinical Application

Arylpiperazine derivatives, such as buspirone, nefazodone, and trazodone, have reached clinical application stages mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming metabolites known for various serotonin receptor-related effects. This highlights the pharmacological diversity of arylpiperazine derivatives and their significant role in developing treatments for neurological and psychiatric conditions (Caccia, 2007).

Hoechst 33258 and its Analogues in DNA Binding

The synthetic dye Hoechst 33258, a derivative that shares functional similarities with the queried compound, binds strongly to the minor groove of double-stranded B-DNA, highlighting its utility in biological research for chromosome and nuclear staining, analysis of nuclear DNA content, and as a model for studying DNA sequence recognition and binding. This application underscores the importance of benzimidazole derivatives in both research and clinical settings (Issar & Kakkar, 2013).

Future Directions

properties

IUPAC Name |

5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-30-19-8-7-16(23)13-18(19)22(29)26-20-14-21(25-15-24-20)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H,24,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOMIUPJCOXRAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2386631.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)

}acetamide](/img/structure/B2386638.png)

![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)

![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)